

Spectroscopic Profile of Methyl Isoquinoline-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl isoquinoline-1-carboxylate

Cat. No.: B1321313

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Introduction

Methyl isoquinoline-1-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its isoquinoline core is a key structural motif in numerous biologically active molecules. Understanding the spectroscopic characteristics of this compound is fundamental for its identification, characterization, and quality control in synthetic and analytical workflows. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for **Methyl isoquinoline-1-carboxylate**, based on data for closely related derivatives, along with general experimental protocols for these analytical techniques.

Spectroscopic Data Summary

Due to the limited availability of public domain spectroscopic data for **Methyl isoquinoline-1-carboxylate**, the following tables present representative data from closely related isoquinoline carboxylate derivatives. These values provide an expected range and pattern for the signals of the target molecule.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data of Representative Isoquinoline Derivatives

Proton	Chemical Shift (δ) ppm (Solvent)	Multiplicity	Coupling Constant (J) Hz
H-3	8.65 (CDCl ₃)	s	-
H-4	8.51 - 8.45 (CDCl ₃)	m	-
H-5	8.86 - 8.80 (CDCl ₃)	m	-
H-6	7.81 – 7.74 (CDCl ₃)	m	-
H-7	7.76 – 7.67 (CDCl ₃)	m	-
H-8	8.02 – 7.95 (CDCl ₃)	m	-
-OCH ₃	4.05 (CDCl ₃)	s	-

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data of Representative Isoquinoline Derivatives

Carbon	Chemical Shift (δ) ppm (Solvent)
C-1	153.9
C-3	139.8
C-4	126.8
C-4a	127.0
C-5	128.5
C-6	131.2
C-7	131.2
C-8	127.2
C-8a	137.0
C=O	165.9
-OCH ₃	53.0

Table 3: IR (Infrared) Spectroscopy Data of Representative Aromatic Esters

Functional Group	Vibrational Mode	Absorption Range (cm-1)
C=O (Ester)	Stretch	1730 - 1715
C-O (Ester)	Stretch	1310 - 1250 and 1130 - 1100
C=N (Isoquinoline)	Stretch	~1620
C=C (Aromatic)	Stretch	~1600 and ~1475
C-H (Aromatic)	Stretch	3100 - 3000
C-H (Methyl)	Stretch	3000 - 2850

Table 4: MS (Mass Spectrometry) Data

Ion	m/z (Mass-to-Charge Ratio)	Method
[M] ⁺	187.06	Calculated
[M+H] ⁺	188.07	Calculated

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for proton spectra.
- **Data Acquisition:**

- For ^1H NMR, standard parameters are used, including a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans is usually required compared to ^1H NMR.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans over the mid-IR range (4000-400 cm^{-1}).
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

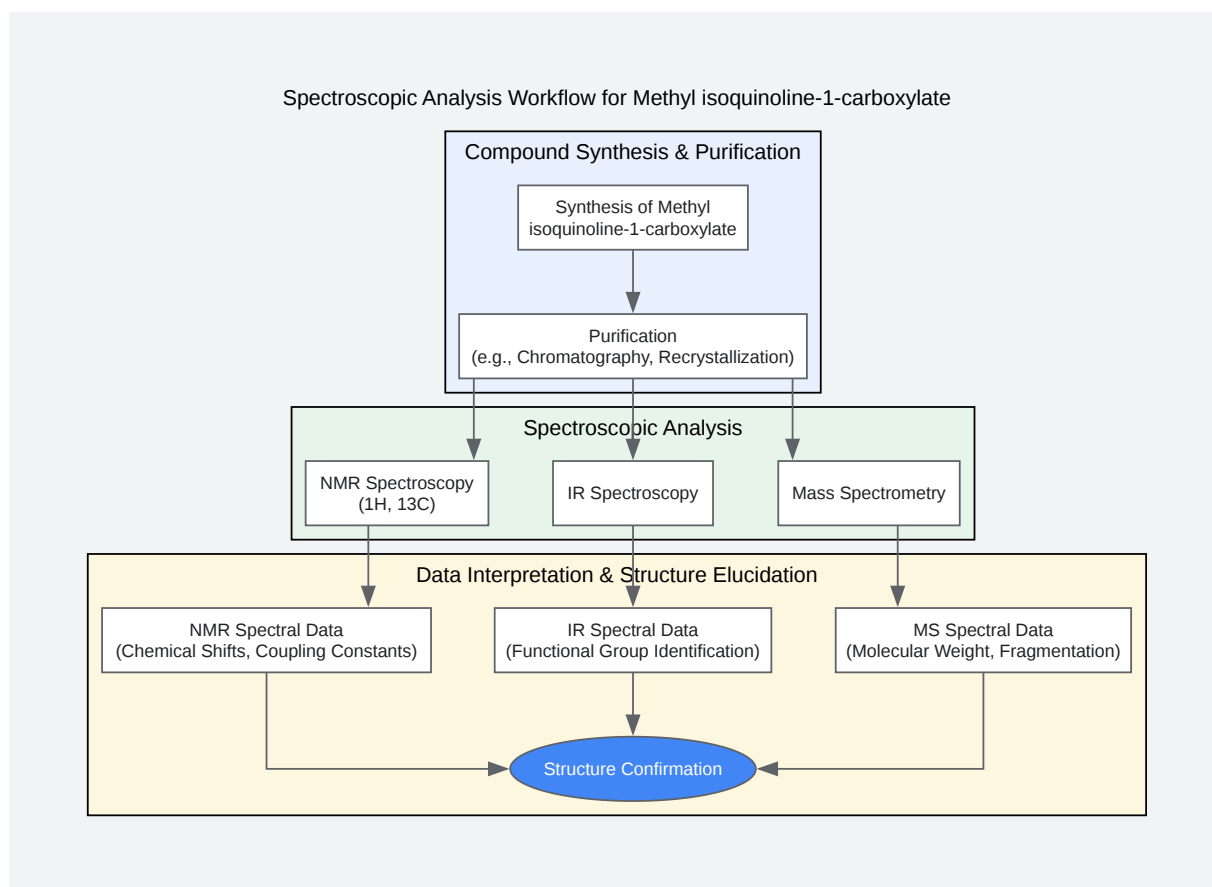
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump after being dissolved in a suitable solvent (e.g., methanol, acetonitrile), or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

- Ionization: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) can be used. ESI is often preferred for generating the protonated molecule $[M+H]^+$ with minimal fragmentation.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **Methyl isoquinoline-1-carboxylate**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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